molecular formula C7H11I B14407975 2,3-Hexadiene, 6-iodo-2-methyl- CAS No. 84672-43-5

2,3-Hexadiene, 6-iodo-2-methyl-

Cat. No.: B14407975
CAS No.: 84672-43-5
M. Wt: 222.07 g/mol
InChI Key: QSRFOKIIKGJSRL-UHFFFAOYSA-N
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Description

2,3-Hexadiene, 6-iodo-2-methyl- is an organic compound characterized by the presence of a hexadiene backbone with an iodine atom attached to the sixth carbon and a methyl group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Hexadiene, 6-iodo-2-methyl- can be achieved through several methods. One common approach involves the iodination of 2,3-hexadiene, where iodine is introduced to the sixth carbon position. This can be done using reagents such as iodine (I₂) in the presence of a catalyst like silver nitrate (AgNO₃) under controlled conditions. The reaction typically requires an inert atmosphere and moderate temperatures to ensure selective iodination.

Industrial Production Methods

Industrial production of 2,3-Hexadiene, 6-iodo-2-methyl- may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2,3-Hexadiene, 6-iodo-2-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic reagents.

    Addition Reactions: The double bonds in the hexadiene backbone can participate in addition reactions with electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for nucleophilic substitution.

    Addition: Electrophiles such as bromine (Br₂) or hydrogen chloride (HCl) can add across the double bonds.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the compound.

Major Products Formed

    Substitution: Formation of azido or cyano derivatives.

    Addition: Formation of dibromo or dichloro derivatives.

    Oxidation: Formation of diols or carboxylic acids.

    Reduction: Formation of alkanes or alkenes.

Scientific Research Applications

2,3-Hexadiene, 6-iodo-2-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a radiolabeling agent for imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Hexadiene, 6-iodo-2-methyl- involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The double bonds in the hexadiene backbone can undergo electrophilic addition, leading to the formation of reactive intermediates that can further react with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2,3-Hexadiene, 2-methyl-: Lacks the iodine atom, resulting in different reactivity and applications.

    1,3-Hexadiene: Has a different arrangement of double bonds, leading to distinct chemical properties.

    2-Iodo-3-hexene: Similar in structure but with different positioning of the iodine atom.

Uniqueness

2,3-Hexadiene, 6-iodo-2-methyl- is unique due to the specific positioning of the iodine atom and the methyl group, which imparts distinct reactivity and potential applications compared to its analogs. The presence of both an iodine atom and a conjugated diene system makes it a versatile compound for various chemical transformations and research applications.

Properties

CAS No.

84672-43-5

Molecular Formula

C7H11I

Molecular Weight

222.07 g/mol

InChI

InChI=1S/C7H11I/c1-7(2)5-3-4-6-8/h3H,4,6H2,1-2H3

InChI Key

QSRFOKIIKGJSRL-UHFFFAOYSA-N

Canonical SMILES

CC(=C=CCCI)C

Origin of Product

United States

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